![molecular formula C12H18ClNO B1388711 3-(3-Ethylphenoxy)pyrrolidine hydrochloride CAS No. 946681-79-4](/img/structure/B1388711.png)
3-(3-Ethylphenoxy)pyrrolidine hydrochloride
Overview
Description
Mechanism of Action
3-(3-Ethylphenoxy)pyrrolidine hydrochloride is an inhibitor of monoamine oxidase (MAO). MAO is an enzyme that catalyzes the oxidation of monoamines, such as dopamine and serotonin. This compound binds to the active site of MAO and blocks its activity, thus preventing the oxidation of monoamines. This inhibition of MAO activity has been shown to have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to have anticonvulsant effects in rats. Additionally, this compound has been shown to reduce inflammation in rats with experimental colitis.
Advantages and Limitations for Lab Experiments
3-(3-Ethylphenoxy)pyrrolidine hydrochloride is a relatively inexpensive and easily accessible compound, which makes it an attractive choice for laboratory experiments. It is also relatively stable, with a shelf life of up to one year. However, it is important to note that this compound is highly toxic and should be handled with caution. Additionally, the compound is soluble in water, making it difficult to purify.
Future Directions
There are a number of potential future directions for research involving 3-(3-Ethylphenoxy)pyrrolidine hydrochloride. These include further investigation into the antidepressant and anxiolytic effects of the compound, as well as its potential use as an anti-inflammatory agent. Additionally, further research could be conducted on the synthesis of this compound, as well as its potential applications in the synthesis of other compounds. Finally, further research could be conducted on the mechanism of action of this compound and its potential use as an inhibitor of other enzymes.
Scientific Research Applications
3-(3-Ethylphenoxy)pyrrolidine hydrochloride is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material in the synthesis of pharmaceuticals. It is also used as a model compound in the study of the mechanism of action of various drugs. Additionally, this compound is used as a substrate in the study of enzyme kinetics and as an inhibitor in the study of enzyme activity.
Safety and Hazards
properties
IUPAC Name |
3-(3-ethylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-10-4-3-5-11(8-10)14-12-6-7-13-9-12;/h3-5,8,12-13H,2,6-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJIYWGMTJMMPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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